molecular formula C10H10BrClO B14044706 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14044706
M. Wt: 261.54 g/mol
InChI Key: JSBKHDDSEFYSKF-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl (-CH₂Br) substituent at the para position of the phenyl ring and a chlorinated propan-2-one moiety. This compound combines reactive halogen groups (Br and Cl) with a ketone functional group, making it a versatile intermediate in organic synthesis. The bromomethyl group serves as a key site for nucleophilic substitution reactions, while the chlorinated ketone enhances electrophilicity, enabling participation in condensation or elimination reactions.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClO/c1-7(13)10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,6H2,1H3

InChI Key

JSBKHDDSEFYSKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Bromomethylation of 1-(4-methylphenyl)-1-chloropropan-2-one

One common approach involves starting from 1-(4-methylphenyl)-1-chloropropan-2-one, followed by bromination of the methyl group to yield the bromomethyl derivative.

  • Starting Material: 1-(4-methylphenyl)-1-chloropropan-2-one
  • Reagents: N-Bromosuccinimide (NBS) as brominating agent, often with a radical initiator like benzoyl peroxide or light irradiation.
  • Solvent: Commonly carbon tetrachloride (CCl4) or dichloromethane.
  • Conditions: Reflux or controlled temperature (~60 °C), under stirring for several hours.

This method exploits the benzylic position's susceptibility to radical bromination, producing the bromomethyl group selectively at the para position.

Reaction Scheme:

$$
\text{1-(4-methylphenyl)-1-chloropropan-2-one} \xrightarrow[\text{light or initiator}]{\text{NBS}} \text{1-(4-(bromomethyl)phenyl)-1-chloropropan-2-one}
$$

Yield: Typically reported yields range from 80% to 95% depending on reaction optimization.

Friedel-Crafts Acylation Followed by Bromomethylation

Another synthetic pathway involves:

  • Step 1: Friedel-Crafts acylation of 4-bromotoluene with chloroacetyl chloride in the presence of aluminum chloride hexahydrate (AlCl3·6H2O) catalyst to form 1-(4-bromo-phenyl)-2-chloropropan-1-one.

  • Step 2: Bromomethylation of the aromatic ring or side chain using urea-hydrogen peroxide and 1-butyl-3-methylimidazolium tetrafluoroborate as a catalytic ionic liquid at 60 °C for 4 hours.

This method has been documented to achieve yields up to 97% and offers a greener alternative by avoiding harsh solvents and conditions.

Reference Reaction Conditions:

Step Reagents/Conditions Yield (%)
Friedel-Crafts acylation 4-bromotoluene, chloroacetyl chloride, AlCl3·6H2O High (not specified)
Bromomethylation Urea-hydrogen peroxide, ionic liquid, 60 °C, 4 h 97

This approach is advantageous for its high selectivity and efficiency in producing the desired bromomethyl derivative on the phenyl ring.

One-Pot Processes and Alternative Approaches

Patent literature describes one-pot processes that combine multiple steps, such as halogenation and substitution, to streamline synthesis and reduce impurities.

  • For example, a process for related halogenated aromatic compounds involves reacting a suitable precursor with phenetole and reducing the product without isolating intermediates, avoiding side products like N-acetyl impurities.

  • Bromination can be performed using bromine or NBS in aqueous or organic solvents under controlled conditions to achieve selective substitution on the aromatic ring or side chain.

Reaction Mechanisms and Considerations

  • Radical Bromination: The bromomethyl group is typically introduced via radical bromination at the benzylic methyl group using NBS. The reaction proceeds through homolytic cleavage of NBS to generate bromine radicals, which abstract benzylic hydrogens to form the bromomethyl substituent.

  • Friedel-Crafts Acylation: The chloropropanone moiety is introduced via electrophilic aromatic substitution facilitated by AlCl3, which activates chloroacetyl chloride to form the acylium ion intermediate.

  • Selectivity: Reaction conditions such as temperature, solvent polarity, and initiator presence critically influence the regioselectivity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield (%) References
Radical bromination of methyl ketone 1-(4-methylphenyl)-1-chloropropan-2-one N-Bromosuccinimide, light or initiator, CCl4, reflux High selectivity, straightforward 80–95
Friedel-Crafts acylation + bromomethylation 4-bromotoluene, chloroacetyl chloride AlCl3·6H2O, urea-hydrogen peroxide, ionic liquid, 60 °C High yield, greener conditions 97
One-pot halogenation/reduction Various aromatic precursors Phenetole, reducing agents, no isolation Reduced impurities, streamlined Not specified ,

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 1-(4-methylphenyl)-1-chloropropan-2-one using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(4-methylphenyl)-1-chloropropan-2-one.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one with structurally related compounds, focusing on substituent effects, physical properties, reactivity, and applications.

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
This compound -BrCH₂ (para), -Cl (propanone) 277.56* N/A ~1.55† Intermediate for pharmaceuticals, agrochemicals
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one -BrCH₂ (meta), -NH₂ (para), -Cl (propanone) 276.56 379.4 (predicted) 1.538 Potential bioactive intermediate
2-Bromo-1-(4-chlorophenyl)-1-propanone -Br (α to ketone), -Cl (para) 261.53 N/A N/A Halogenated synthon for chalcone derivatives
1-(Benzo[d]thiazol-2-yl)-1-chloropropan-2-one -Cl (propanone), benzothiazole ring 226.68 N/A N/A Anticancer agent precursor

*Calculated based on molecular formula C₁₀H₉BrClO.
†Estimated from analogs in and .

Substituent Effects on Reactivity

  • Bromomethyl Group: The -CH₂Br group in the target compound enables alkylation or cross-coupling reactions, similar to its use in synthesizing ethers (e.g., ) . In contrast, compounds lacking this group (e.g., 2-Bromo-1-(4-chlorophenyl)-1-propanone ) rely on α-bromination for reactivity.
  • Chlorinated Ketone: The Cl atom on the propanone enhances electrophilicity, facilitating nucleophilic attacks. This contrasts with non-chlorinated analogs (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one in ), where reactivity is dominated by conjugation in the enone system .
  • Amino and Thioether Groups: The amino substituent in ’s compound increases solubility via hydrogen bonding, while the trifluoromethylthio group in ’s analog introduces steric and electronic effects that reduce boiling points .

Crystallographic and Spectral Insights

  • Crystal Packing : Halogen substituents influence molecular packing via halogen bonding. For example, 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () forms centrosymmetric dimers through weak intermolecular interactions, a pattern likely replicated in the target compound .
  • Spectral Characterization: Chlorinated propanones exhibit distinct carbonyl stretching frequencies (~1700 cm⁻¹ in IR), while bromine substituents produce characteristic signals in NMR (e.g., δ 4.5–5.0 ppm for -CH₂Br) .

Biological Activity

1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one, also known as a chlorinated ketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromomethyl group and a chloropropanone moiety. Its molecular formula is C10H10BrClO, and it possesses notable physical properties that influence its biological activity.

PropertyValue
Molecular Weight251.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit key cellular pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound potentially inhibits CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This reduction triggers apoptosis in various human cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits varying degrees of cytotoxic effects across different cancer cell lines. The following table summarizes the GI50 values (concentration required to inhibit cell growth by 50%) for several cell lines:

Cell LineGI50 (μM)
HCT1160.09
HeLa0.22
MCF70.55

These results suggest that the compound is particularly effective against HCT116 cells, indicating its potential as a therapeutic agent in colorectal cancer treatment.

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted on human leukemia cells showed that treatment with this compound led to a significant decrease in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Selectivity and Efficacy

Research comparing various halogenated compounds revealed that this compound exhibited higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized for higher yield?

  • Synthesis : A typical route involves halogenation of a precursor ketone. For example, bromination of 1-(4-methylphenyl)-1-chloropropan-2-one using bromine in chloroform, followed by purification via recrystallization or column chromatography .
  • Optimization : Key factors include temperature control (0–5°C to minimize side reactions), stoichiometric excess of bromine (1.2–1.5 equivalents), and use of aprotic solvents (e.g., chloroform) to enhance selectivity. Post-reaction quenching with triethylamine can reduce dibrominated by-products .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • NMR : 1^1H and 13^{13}C NMR can identify the bromomethyl (-CH2_2Br) and chloroketone (-COCl) groups. The deshielding of the methylene protons adjacent to bromine (~δ 4.5–4.8 ppm) and the carbonyl carbon (~δ 200–210 ppm) are diagnostic .
  • X-ray Crystallography : SHELXL software (via SHELX suite) is widely used for resolving crystal structures, particularly for halogenated compounds. Heavy atoms like bromine enhance anomalous scattering, aiding in phase determination .
  • IR Spectroscopy : Strong absorption bands near 1700 cm1^{-1} (C=O stretch) and 600–800 cm1^{-1} (C-Br/C-Cl stretches) confirm functional groups .

Advanced Research Questions

Q. How does the presence of bromomethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The electron-withdrawing chlorine on the ketone increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. The bromomethyl group acts as a good leaving group, enabling SN2 reactions (e.g., substitution with amines or thiols) .
  • Steric Considerations : Steric hindrance from the aryl ring may reduce reactivity at the α-carbon. Computational studies (DFT) can model transition states to predict regioselectivity in substitutions .

Q. What challenges arise in the crystallographic analysis of halogenated aryl ketones, and how can SHELX software address them?

  • Challenges : Heavy atoms (Br, Cl) cause absorption effects and anisotropic displacement, complicating refinement. Twinning or disorder in the crystal lattice is common due to bulky substituents .
  • Solutions : SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) handle twinning, while constraints on anisotropic displacement parameters (ADPs) improve model stability. The program’s integration with Olex2 or WinGX streamlines data visualization .

Q. When encountering contradictory data in reaction outcomes, what analytical approaches can validate the compound’s structure?

  • Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula, 13^{13}C DEPT NMR for carbon connectivity). Discrepancies in melting points or spectral data may indicate impurities, requiring recrystallization or HPLC purification .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to confirm assignments .

Q. How can computational chemistry predict the regioselectivity of halogenation in similar aryl ketones?

  • DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the para position of the aryl ring may show higher electron density, favoring bromination. Transition state modeling (e.g., in Gaussian) can predict kinetic vs. thermodynamic control in halogenation pathways .

Methodological Insights

  • Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to mitigate variability. Evidence from chalcone bromination studies highlights the importance of slow reagent addition to avoid exothermic side reactions .
  • Data Contradictions : Conflicting melting points or spectral shifts may arise from polymorphism or solvate formation. Thermo-gravimetric analysis (TGA) or variable-temperature XRD can differentiate these phases .

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